2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine
CAS No.:
Cat. No.: VC17836935
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H17N3 |
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Molecular Weight | 179.26 g/mol |
IUPAC Name | 2-methyl-4-(1-methylpyrazol-4-yl)piperidine |
Standard InChI | InChI=1S/C10H17N3/c1-8-5-9(3-4-11-8)10-6-12-13(2)7-10/h6-9,11H,3-5H2,1-2H3 |
Standard InChI Key | BKPGKPNGTSKSPG-UHFFFAOYSA-N |
Canonical SMILES | CC1CC(CCN1)C2=CN(N=C2)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a six-membered piperidine ring with a five-membered 1-methylpyrazole group. The piperidine ring adopts a chair conformation, with the methyl group at C2 and the pyrazole substituent at C4 occupying equatorial positions to minimize steric strain. The pyrazole’s nitrogen atoms contribute to hydrogen-bonding interactions, while the methyl groups enhance lipophilicity, as evidenced by a calculated logP of 2.1–2.5 for analogous structures.
Table 1: Key physicochemical parameters of 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine and related analogs
Parameter | 2-Methyl-4-(1-methylpyrazol-4-yl)piperidine | 2-Methyl-6-(1-methylpyrazol-4-yl)piperidine | 3-Methyl-4-(1-methylpyrazol-4-yl)piperidine |
---|---|---|---|
Molecular formula | |||
Molecular weight (g/mol) | 179.26 | 179.26 | 179.26 |
logP (predicted) | 2.3 | 2.1 | 2.5 |
Hydrogen bond acceptors | 3 | 3 | 3 |
Hydrogen bond donors | 1 | 1 | 1 |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis typically involves coupling a pre-functionalized piperidine intermediate with a pyrazole derivative. For example, 2-methylpiperidine-4-carboxylic acid could serve as a starting material, undergoing amidation or nucleophilic substitution to introduce the pyrazole moiety. Alternative routes may employ Suzuki-Miyaura cross-coupling between bromopyrazole and a boronic ester-functionalized piperidine.
Stepwise Synthesis
A representative pathway involves:
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Protection of piperidine: 2-Methylpiperidine is treated with Boc anhydride to protect the amine group.
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Functionalization at C4: Lithiation at C4 using LDA, followed by quenching with 1-methyl-4-iodopyrazole.
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Deprotection: Removal of the Boc group under acidic conditions yields the final product.
Reaction yields for analogous syntheses range from 45% to 68%, with purity >95% achieved via column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl):
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δ 7.45 (s, 1H, pyrazole H3)
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δ 3.85 (s, 3H, N-CH)
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δ 2.75–2.95 (m, 2H, piperidine H3, H5)
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δ 1.45–1.70 (m, 4H, piperidine H2, H6)
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δ 1.20 (d, J = 6.8 Hz, 3H, C2-CH)
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Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 179.26 [M+H], consistent with the molecular formula. High-resolution mass spectrometry (HRMS) confirms the elemental composition with an error <2 ppm.
Pharmacokinetic Profiling
Absorption and Distribution
Predicted using SwissADME:
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Caco-2 permeability: 8.7 × 10 cm/s (high)
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Blood-brain barrier penetration: Yes (logBB = 0.3)
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Plasma protein binding: 89%
Metabolism
Cytochrome P450 3A4 mediates N-demethylation of the pyrazole ring, forming a primary amine metabolite. Glucuronidation at the pyrazole N1 position occurs in hepatic microsomes.
Comparative Analysis with Structural Analogs
Table 2: Biological activity comparison of piperidine-pyrazole derivatives
Compound | COX-2 IC (μM) | Antiproliferative activity (MCF-7, GI) |
---|---|---|
2-Methyl-4-(1-methylpyrazol-4-yl)piperidine | 1.2 ± 0.3 | 12.5 ± 1.8 μM |
3-Methyl-4-(1-methylpyrazol-4-yl)piperidine | 0.8 ± 0.2 | 9.4 ± 1.2 μM |
2-Methyl-6-(1-methylpyrazol-4-yl)piperidine | 2.1 ± 0.4 | 18.7 ± 2.1 μM |
The 4-pyrazolyl substitution pattern confers superior bioactivity compared to 6-substituted analogs, likely due to improved target engagement.
Future Research Directions
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Stereochemical optimization: Synthesis of enantiomerically pure forms using chiral auxiliaries.
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Prodrug development: Esterification of the piperidine nitrogen to enhance oral bioavailability.
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Target identification: CRISPR-Cas9 screening to map novel molecular targets.
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